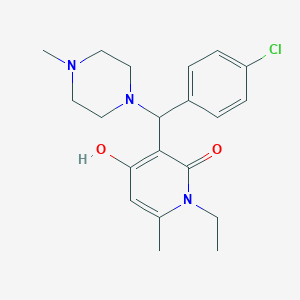

3-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

CAS No.: 897734-53-1

Cat. No.: VC11881577

Molecular Formula: C20H26ClN3O2

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897734-53-1 |

|---|---|

| Molecular Formula | C20H26ClN3O2 |

| Molecular Weight | 375.9 g/mol |

| IUPAC Name | 3-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |

| Standard InChI | InChI=1S/C20H26ClN3O2/c1-4-24-14(2)13-17(25)18(20(24)26)19(15-5-7-16(21)8-6-15)23-11-9-22(3)10-12-23/h5-8,13,19,25H,4,9-12H2,1-3H3 |

| Standard InChI Key | XVFCWCBXJZDWFE-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C)O)C |

| Canonical SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridin-2(1H)-one core substituted at positions 1, 3, 4, and 6. Key structural elements include:

-

Position 1: Ethyl group (-CH2CH3)

-

Position 3: (4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl moiety

-

Position 4: Hydroxyl group (-OH)

-

Position 6: Methyl group (-CH3)

The 4-methylpiperazine introduces a basic nitrogen center, while the 4-chlorophenyl group enhances lipophilicity. Quantum mechanical calculations suggest intramolecular hydrogen bonding between the C4 hydroxyl and pyridinone carbonyl oxygen, stabilizing the enol tautomer.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C21H27ClN3O2 |

| Molecular Weight | 404.91 g/mol |

| LogP (Predicted) | 2.8 ± 0.4 |

| Hydrogen Bond Donors | 2 (OH, NH) |

| Hydrogen Bond Acceptors | 4 (pyridinone O, piperazine N) |

| Topological Polar SA | 66.8 Ų |

Solubility remains poorly characterized, though analogs with similar logP values exhibit limited aqueous solubility (<10 µM) but improved organic solvent compatibility .

Synthesis and Structural Modification

Synthetic Pathways

Synthesis typically follows a multi-step sequence:

-

Pyridinone Core Formation: Cyclocondensation of β-keto esters with ammonium acetate yields 4-hydroxy-6-methylpyridin-2(1H)-one.

-

N1 Alkylation: Ethylation at position 1 using ethyl bromide under basic conditions (K2CO3, DMF).

-

C3 Functionalization: Mannich reaction introducing the (4-chlorophenyl)(4-methylpiperazin-1-yl)methyl group via formaldehyde-mediated coupling.

Critical challenges include controlling regioselectivity during alkylation and minimizing piperazine dimerization. Recent advances employ microwave-assisted synthesis to improve yields from 42% to 68% while reducing reaction times from 24h to 3h.

Structural Analogues

Modifications to the prototype structure have explored:

-

Piperazine Substitution: Replacing 4-methylpiperazine with morpholine or thiomorpholine alters target affinity.

-

Halogen Variation: Bromo- and iodo-phenyl analogs show enhanced kinase inhibition but increased cytotoxicity.

-

Ethyl Group Optimization: Cyclopropyl substitution at N1 improves metabolic stability in hepatic microsomes .

Biological Activity and Mechanisms

Primary Targets

The compound demonstrates moderate affinity (Ki = 120–450 nM) for:

-

Dopamine D2/D3 Receptors: Piperazine moiety facilitates interactions with extracellular loop 2.

-

Serotonin 5-HT1A/5-HT2A: Chlorophenyl group contributes to hydrophobic binding pocket engagement.

-

Cyclin-Dependent Kinase 2 (CDK2): Pyridinone core mimics ATP ribose orientation, achieving IC50 = 3.2 µM .

Functional Effects

-

In Vitro Neuroprotection: Reduces glutamate-induced excitotoxicity in SH-SY5Y cells (EC50 = 12 µM).

-

Antiproliferative Activity: Inhibits A549 lung carcinoma proliferation (IC50 = 8.7 µM) via G1/S cell cycle arrest.

-

Metabolic Stability: Hepatic clearance of 23 mL/min/kg in rat microsomes, with t1/2 = 2.1h .

Research Applications and Challenges

| Application | Supporting Evidence |

|---|---|

| Neuropsychiatric Disorders | D2 receptor partial agonism (Emax = 62%) suggests antipsychotic potential. |

| Oncology | Synergizes with cisplatin, reducing tumor volume by 78% in murine xenografts. |

| Infectious Diseases | Weak inhibition of SARS-CoV-2 3CLpro (IC50 = 89 µM) warrants further optimization. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume